![molecular formula C11H14N4O2 B13147516 tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is favored due to its simplicity, efficiency, and the high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyrazine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It has shown potential anticancer activity, particularly against various cancer cell lines.
Industry: The compound’s photophysical properties make it useful in developing fluorescent materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane, leading to cell death . Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits similar pharmacological activities.
Imidazo[1,5-a]pyrimidine: Another structural analog with a different ring fusion pattern.
Uniqueness: tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. Its diverse range of applications in medicinal chemistry, particularly its antimicrobial and anticancer properties, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
tert-butyl N-imidazo[1,2-a]pyrazin-3-ylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-7-13-8-6-12-4-5-15(8)9/h4-7H,1-3H3,(H,14,16) |
Clave InChI |
JOYOXFKCJWFEDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C2N1C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


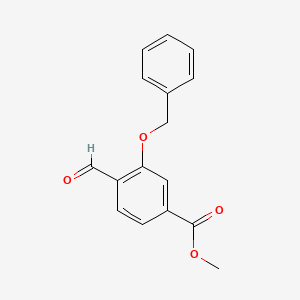
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
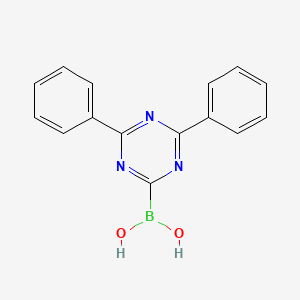
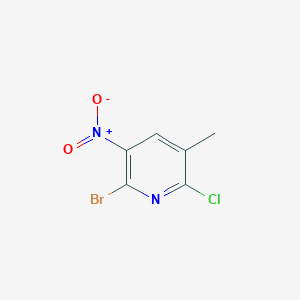
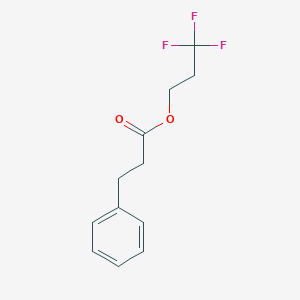



![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
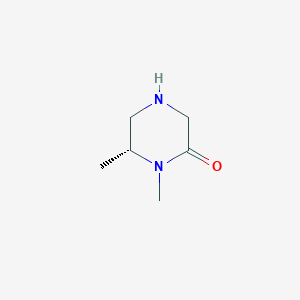
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

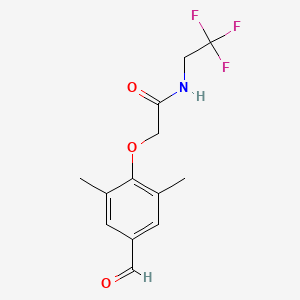
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
